molecular formula C8H6F4O B058976 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene CAS No. 1214344-33-8

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B058976
CAS No.: 1214344-33-8
M. Wt: 194.13 g/mol
InChI Key: KDNFXUTYCAGURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H6F4O. It belongs to the class of benzene ring-based organic compounds and is characterized by the presence of both fluorine and methoxy groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene typically involves the introduction of fluorine and methoxy groups onto a benzene ring. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution. For example, starting with a fluorinated benzene derivative, the methoxy group can be introduced using methanol in the presence of a strong acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

    Oxidation Products: Quinones and other oxygenated derivatives.

    Reduction Products: Partially or fully reduced fluorinated benzene derivatives.

Scientific Research Applications

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organofluorine chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.

Comparison with Similar Compounds

    2-Bromo-4-fluoro-1-methoxybenzene: Shares the methoxy and fluorine groups but differs in the presence of a bromine atom instead of the trifluoromethyl group.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar trifluoromethyl and fluorine groups but with a chlorine atom instead of a methoxy group.

Uniqueness: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is unique due to the combination of its trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

2-fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNFXUTYCAGURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625659
Record name 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-33-8
Record name 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.